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molecular formula C9H8ClNO B8294892 3-Hydroxy-2-(4-chlorophenyl)propanenitrile

3-Hydroxy-2-(4-chlorophenyl)propanenitrile

Cat. No. B8294892
M. Wt: 181.62 g/mol
InChI Key: BADYCUDCELBAKI-UHFFFAOYSA-N
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Patent
US08153688B2

Procedure details

This ester was prepared using the procedure described in Example 5, except 3-hydroxy-2-4-chlorophenyl)propanenitrile was used in place of 2-2-chloro-5-difluoromethoxy)phenyl)-3-hydroxypropanenitrile. The preparation of 3-hydroxy-2-(4-chlorophenyl)propanenitrile is described in Example 15. The recovered ester product was a colorless oil (79% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
79%

Identifiers

REACTION_CXSMILES
C(#N)CC.[OH:5][CH2:6][CH2:7]C#N.[OH:10][CH2:11][CH:12]([C:15]1[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=1)[C:13]#[N:14]>>[C:6]([O:10][CH2:11][CH:12]([C:15]1[CH:16]=[CH:17][C:18]([Cl:21])=[CH:19][CH:20]=1)[C:13]#[N:14])(=[O:5])[CH3:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCC#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(C#N)C1=CC=C(C=C1)Cl
Step Four
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC(C#N)C1=CC=C(C=C1)Cl
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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